molecular formula C15H14FNO3 B1662720 Ibafloxacin CAS No. 91618-36-9

Ibafloxacin

Cat. No.: B1662720
CAS No.: 91618-36-9
M. Wt: 275.27 g/mol
InChI Key: DXKRGNXUIRKXNR-UHFFFAOYSA-N
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Mechanism of Action

Ibafloxacin, also known as Ibafloxacine, is a synthetic antimicrobial substance of the fluoroquinolone class . It is a broad-spectrum antibiotic with bactericidal action against both Gram-positive and Gram-negative bacteria .

Target of Action

This compound primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining superhelical twists in bacterial DNA molecules during replication or transcription .

Mode of Action

This compound inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It has a higher affinity for bacterial DNA gyrase than for mammalian . This selective inhibition disrupts the normal cell division process, leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the excessive supercoiling of DNA during these processes . This disruption in the normal functioning of these enzymes inhibits normal cell division, leading to the bactericidal action of this compound .

Pharmacokinetics

The pharmacokinetics of this compound in animals have been studied

Result of Action

The result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, this compound disrupts normal bacterial cell division . This leads to the eradication of bacterial infections in the treated animal .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of any antibiotic can be influenced by factors such as the presence of other medications, the health status of the animal, and the specific characteristics of the bacterial infection .

Biochemical Analysis

Biochemical Properties

Ibafloxacin plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase, which is essential for the supercoiling of bacterial DNA . This inhibition prevents the replication and transcription of bacterial DNA, leading to the death of the bacterial cells. This compound interacts with various biomolecules, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The interaction between this compound and these enzymes is characterized by the formation of a stable complex that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In addition to its bactericidal effects, this compound can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria. The inhibition of DNA gyrase and topoisomerase IV by this compound results in the accumulation of DNA breaks, which triggers a cellular stress response and ultimately leads to cell death . In mammalian cells, this compound has been shown to have minimal effects, as the target enzymes are not present in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, this compound can induce the SOS response in bacteria, a cellular stress response that further contributes to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its efficacy and long-term effects on cellular function . Studies have shown that this compound is stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to this compound can result in changes in bacterial cell morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, the recommended dosage of this compound is 15 mg/kg given orally once daily for up to 10 days . At this dosage, this compound is effective in treating respiratory tract infections, urinary tract infections, and dermal infections caused by susceptible pathogens . At higher doses, this compound can cause toxic or adverse effects, including gastrointestinal disturbances, such as diarrhea and vomiting . In some cases, high doses of this compound can also affect the central nervous system, leading to symptoms such as dizziness and seizures .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes various biochemical transformations . The most abundant metabolite of this compound is 8-hydroxy-ibafloxacin, which is also microbiologically active . Both this compound and its metabolite act synergistically to exert their antibacterial effects . The metabolic pathways of this compound involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites of this compound are excreted primarily through the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . The localization and accumulation of this compound in specific tissues are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, this compound targets DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . The activity and function of this compound are influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibafloxacin is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthetic route typically involves the following steps:

    Formation of the Quinolone Core: The synthesis begins with the formation of the quinolone core structure through a cyclization reaction.

    Fluorination: The introduction of the fluorine atom at the 9th position is achieved through a fluorination reaction.

    Methylation: Methyl groups are introduced at the 5th and 8th positions through methylation reactions.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, and involves the use of advanced chemical reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ibafloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can occur at various positions on the quinolone core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Ibafloxacin has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Ibafloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and ofloxacin. Compared to these similar compounds, this compound is unique in its specific structural modifications, such as the presence of methyl groups at the 5th and 8th positions and a fluorine atom at the 9th position. These modifications contribute to its distinct pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Ofloxacin
  • Norfloxacin
  • Moxifloxacin

This compound’s unique structural features and broad-spectrum activity make it a valuable compound in the field of veterinary medicine and a subject of ongoing scientific research .

Properties

IUPAC Name

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKRGNXUIRKXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057853
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91618-36-9
Record name Ibafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91618-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibafloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.3 g of 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine and 17 ml of diethyl ethoxymethylenemalonate was heated at 150°-160° C. for 3.5 hours, and then cooled to 100° C. To this solution was added 56 g of polyphosphoric acid, and the mixture was stirred for one hour while heating on a steam bath. The mixture was then cooled to room temperature and allowed to stand for about 72 hours. To this mixture, containing ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate, was added 250 ml of 20% aqueous sodium hydroxide to make the solution basic. The solution was then heated at its reflux temperature for 2 hours, cooled, and acidified with concentrated hydrochloric acid. The solid was separated by filtration and recrystallized from aqueous N,N-dimethylformamide. Washing with ethanol followed by drying provided 6,7-dihydro-5,8-dimethyl-9- fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as an off-white solid, m.p. 269-272° C. Analysis: Calculated for C15H14FNO3: %C, 65.4; %H, 5.1; %N, 5.1; Found: %C, 65.0; %H, 5.0; %N, 5.0.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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